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Compound of Interest

Compound Name: DCH36_06

Cat. No.: B1669891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone acetyltransferase (HAT) inhibitor

DCH36_06 against other commercially available HAT inhibitors. The information presented is

collated from publicly available data sheets and research articles, offering a comprehensive

resource for evaluating DCH36_06's performance and its potential applications in research and

drug development.

Introduction to DCH36_06 and Histone
Acetyltransferases
Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in epigenetic

regulation by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on

histone and non-histone proteins. This acetylation neutralizes the positive charge of lysine,

weakening the interaction between histones and DNA and leading to a more open chromatin

structure that facilitates gene transcription. Dysregulation of HAT activity is implicated in various

diseases, including cancer, making HATs attractive therapeutic targets.

HATs are broadly classified into several families, including p300/CBP, Gcn5/PCAF, and MYST.

DCH36_06 is a potent and selective inhibitor of the p300/CBP family of HATs.[1] This guide will

compare DCH36_06 primarily with other p300/CBP inhibitors and will also provide a broader

context by including inhibitors from other HAT families.
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Quantitative Performance Data
The following tables summarize the in vitro potency of DCH36_06 and other selected HAT

inhibitors against their target enzymes and their anti-proliferative effects on various cancer cell

lines.

Table 1: In Vitro Inhibitory Activity of p300/CBP HAT Inhibitors

Inhibitor Target IC50 / Ki

DCH36_06 p300 IC50: 0.6 µM[1]

CBP IC50: 3.2 µM[1]

A-485 p300 IC50: 9.8 nM[2]

CBP IC50: 2.6 nM[2]

C646 p300 Ki: 400 nM

B026 p300 IC50: 1.8 nM

CBP IC50: 9.5 nM

Table 2: Anti-proliferative Activity of p300/CBP HAT Inhibitors in Cancer Cell Lines
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Inhibitor Cell Line Cancer Type IC50

DCH36_06

Leukemia Cell Lines

(CEM, MOLT3,

MOLT4, Jurkat, MV4-

11, THP-1, etc.)

Leukemia
Single-digit µM

range[1]

A-485
MCF7 (tamoxifen-

resistant)
Breast Cancer > 10 µM[2]

MDA-MB-231 Breast Cancer > 10 µM[2]

GH3 Pituitary Adenoma Not specified

HASMCs Smooth Muscle Cells Not specified

C646 Not specified Not specified Not specified

B026 Maver-1 Not specified 2.6 nM

MV-4-11 Not specified 4.2 nM

22Rv1 Not specified 4.4 nM

Table 3: In Vitro Inhibitory Activity of Other HAT Family Inhibitors
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Inhibitor Target Family Specific Target(s) IC50

Butyrolactone 3 (MB-

3)
Gcn5/PCAF Gcn5 100 µM[3][4]

Anacardic Acid
Gcn5/PCAF,

p300/CBP
PCAF, p300

~5 µM (PCAF), ~8.5

µM (p300)[3][4]

Garcinol Gcn5/PCAF PCAF 5 µM[3]

WM-1119 MYST KAT6A 0.25 µM[4][5]

WM-8014 MYST KAT6A 8 nM[5]

MG149 MYST Tip60, MOF
74 µM (Tip60), 47 µM

(MOF)[4][5]

NU9056 MYST Tip60 (KAT5) 2 µM[4]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the performance of HAT inhibitors.

In Vitro Histone Acetyltransferase (HAT) Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified

HAT enzyme.

Materials:

Purified recombinant HAT enzyme (e.g., p300, CBP, Gcn5, etc.)

Histone substrate (e.g., Histone H3 or H4 peptide)

Acetyl-Coenzyme A (Acetyl-CoA)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

Test inhibitor (e.g., DCH36_06)
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Detection reagent (e.g., radioactive [3H]-Acetyl-CoA and scintillation counting, or antibody-

based detection for specific acetylation marks)

Procedure:

Prepare a reaction mixture containing the HAT assay buffer, purified HAT enzyme, and the

histone substrate.

Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g.,

DMSO) should be included.

Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature to

allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding Acetyl-CoA.

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction (e.g., by adding an acid or boiling in SDS-PAGE sample buffer).

Detect the level of histone acetylation. For radioactive assays, this involves spotting the

reaction mixture onto filter paper, washing away unincorporated [3H]-Acetyl-CoA, and

measuring the incorporated radioactivity using a scintillation counter. For non-radioactive

methods, the products can be analyzed by Western blot using an antibody specific for the

acetylated lysine residue.

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50

value.

Cell Viability/Anti-proliferative Assay (MTT Assay)
This assay determines the effect of a HAT inhibitor on the proliferation and viability of cancer

cell lines.

Materials:

Cancer cell lines of interest
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Complete cell culture medium

Test inhibitor (e.g., DCH36_06)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with various concentrations of the test inhibitor. Include a vehicle control.

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable

cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple

formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Western Blot for Histone Acetylation
This method is used to assess the effect of a HAT inhibitor on the levels of specific histone

acetylation marks within cells.

Materials:
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Cells treated with the HAT inhibitor

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K18) and total

histones (e.g., anti-H3) as a loading control.

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Lyse the treated cells and quantify the protein concentration.

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Wash the membrane again and apply the chemiluminescent substrate.
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Capture the signal using an imaging system.

Analyze the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving

p300/CBP and a typical experimental workflow for evaluating HAT inhibitors.
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Caption: p300/CBP-mediated p53 activation pathway and the inhibitory action of DCH36_06.
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Caption: Role of p300/CBP in the NF-κB signaling pathway and its inhibition by DCH36_06.
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Caption: General experimental workflow for the evaluation of novel HAT inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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